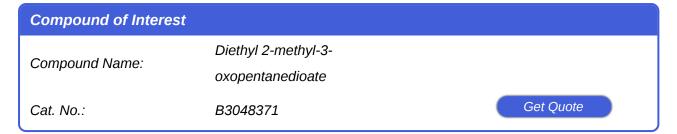


Physical and chemical properties of Diethyl 2methyl-3-oxopentanedioate

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Diethyl 2-methyl-3-oxopentanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **Diethyl 2-methyl-3-oxopentanedioate** (CAS No. 16631-18-8). The document details its chemical identity, computed physical properties, and characteristic chemical reactivity as a β -keto ester. A representative synthetic protocol is provided, alongside a logical diagram illustrating its key chemical transformations. This guide is intended to serve as a foundational resource for professionals in research and development who are interested in utilizing this compound in their work.

Chemical Identity and Physical Properties

Diethyl 2-methyl-3-oxopentanedioate is a dicarboxylic acid ester containing a ketone functional group at the beta position relative to one of the ester groups. This structural feature classifies it as a β -keto ester, a class of compounds known for their versatile reactivity in organic synthesis.



Identifiers

A comprehensive list of identifiers for **Diethyl 2-methyl-3-oxopentanedioate** is provided in Table 1. These identifiers are crucial for unambiguous identification in literature and databases.

Identifier	Value	
CAS Number	16631-18-8[1][2][3]	
Molecular Formula	C10H16O5[1]	
IUPAC Name	diethyl 2-methyl-3-oxopentanedioate[1]	
Synonyms	Diethyl 2-methyl-3-oxo-pentanedioate, 1,5- DIETHYL 2-METHYL-3-OXOPENTANEDIOATE, 2-methyl-3-ketoglutarate diethyl ester, 2-methyl- 3-oxo-pentanedioic acid diethyl ester[1][2]	
InChI	InChl=1S/C10H16O5/c1-4-14-9(12)6- 8(11)7(3)10(13)15-5-2/h7H,4-6H2,1-3H3[1]	
InChlKey	FCKSNVVXZMPTAQ-UHFFFAOYSA-N[1]	
SMILES	CCOC(=0)CC(=0)C(C)C(=0)OCC[1]	

Physicochemical Properties

Currently, experimentally determined physical property data for **Diethyl 2-methyl-3-oxopentanedioate** is limited in publicly accessible literature. The data presented in Table 2 are primarily computed values from reputable chemical databases.



Property	Value	Source
Molecular Weight	216.23 g/mol	PubChem[1]
Exact Mass	216.09977361 Da	PubChem[1]
XLogP3	1.3	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	5	PubChem[1]
Rotatable Bond Count	7	PubChem[1]
Topological Polar Surface Area	69.7 Ų	PubChem[1]

Chemical Properties and Reactivity

The chemical behavior of **Diethyl 2-methyl-3-oxopentanedioate** is dominated by the presence of the β -keto ester moiety. This functional group arrangement confers unique reactivity upon the molecule.

 β -keto esters are valuable intermediates in organic synthesis due to the acidity of the α -protons (the protons on the carbon between the two carbonyl groups) and the electrophilicity of the carbonyl carbons.[4][5] The presence of two carbonyl groups significantly increases the acidity of the α -protons, allowing for easy formation of a resonance-stabilized enolate ion in the presence of a base.[4] This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

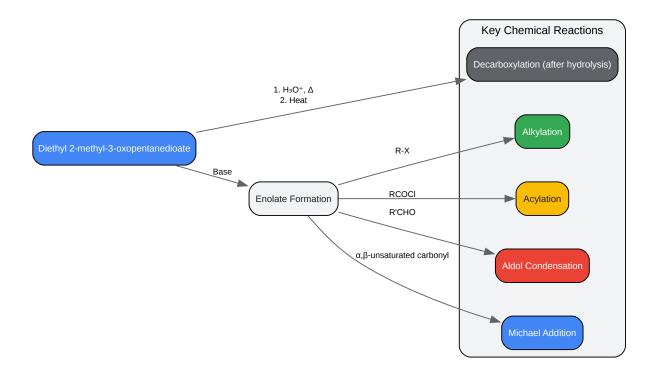
Key reactions involving β -keto esters like **Diethyl 2-methyl-3-oxopentanedioate** include:

- Alkylation: The enolate can be alkylated at the α -carbon by reaction with alkyl halides.
- Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of β,δ-diketo esters.
- Aldol Condensation: The enolate can react with aldehydes or ketones in an aldol reaction.



- Michael Addition: As a nucleophile, the enolate can undergo conjugate addition to α,β -unsaturated carbonyl compounds.
- Decarboxylation: Upon hydrolysis of the ester and subsequent heating, β-keto acids readily undergo decarboxylation to yield a ketone.

The presence of both ketone and ester functional groups allows for selective reactions. For instance, the ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl.



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Key chemical reactions of β -keto esters.

Experimental Protocols



Detailed experimental protocols for the synthesis of **Diethyl 2-methyl-3-oxopentanedioate** are not readily available in the peer-reviewed literature. However, a plausible synthetic route can be devised based on standard organic chemistry transformations, specifically the Claisen condensation.

Synthesis via Claisen Condensation

This protocol describes a representative method for the synthesis of **Diethyl 2-methyl-3-oxopentanedioate**.

Materials:

- Diethyl oxalate
- Ethyl propionate
- Sodium ethoxide
- Anhydrous ethanol
- · Diethyl ether
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- · Anhydrous magnesium sulfate
- Round-bottom flask
- · Reflux condenser
- Dropping funnel
- · Magnetic stirrer
- Separatory funnel





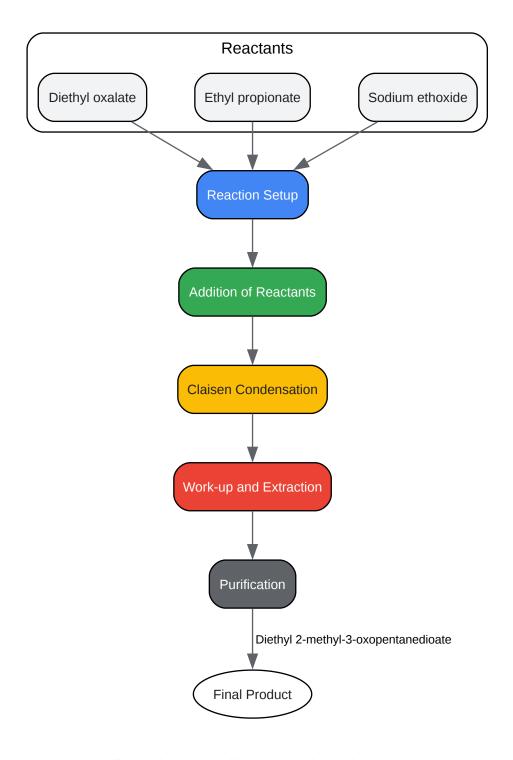


Rotary evaporator

Procedure:

- Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with a solution of sodium ethoxide in anhydrous ethanol.
 The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Reactants: A mixture of diethyl oxalate and ethyl propionate is added dropwise to the stirred solution of sodium ethoxide at a temperature maintained between 0 and 5 °C.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the completion of the condensation reaction.
- Work-up: The reaction mixture is cooled to room temperature and then poured into a mixture
 of ice and dilute hydrochloric acid to neutralize the excess base and protonate the enolate
 product. The aqueous layer is extracted with diethyl ether.
- Purification: The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford pure **Diethyl 2-methyl-3-oxopentanedioate**.





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Workflow for the synthesis of the target compound.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no specific information available in the scientific literature detailing the biological activity or the involvement of **Diethyl 2-methyl-3-**



oxopentanedioate in any signaling pathways. The reactivity of β-keto esters suggests potential for interaction with biological nucleophiles, but this has not been experimentally verified for this particular compound. Further research is required to elucidate any potential biological roles.

Safety and Handling

Specific safety and handling data for **Diethyl 2-methyl-3-oxopentanedioate** are not available. As with any chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

Diethyl 2-methyl-3-oxopentanedioate is a β -keto ester with potential as a versatile building block in organic synthesis. While experimental data on its physical properties and biological activity are currently lacking, its chemical reactivity can be inferred from its structural class. This guide provides a summary of the available information and a representative synthetic protocol to aid researchers in its further investigation and application.

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